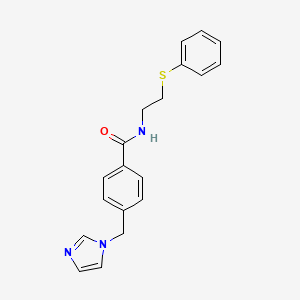![molecular formula C15H28N2 B5978542 N-(2,3-dimethylcyclohexyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B5978542.png)
N-(2,3-dimethylcyclohexyl)-1-azabicyclo[2.2.2]octan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylcyclohexyl)-1-azabicyclo[222]octan-3-amine is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylcyclohexyl)-1-azabicyclo[2.2.2]octan-3-amine typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common method involves the Diels-Alder reaction of 2-azadienes with suitable dienophiles to form the bicyclic structure . The reaction conditions often include the use of catalysts such as trifluoromethanesulfonic acid (TfOH) and n-butyl lithium (n-BuLi) in the presence of benzyl alcohol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
N-(2,3-dimethylcyclohexyl)-1-azabicyclo[2.2.2]octan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
N-(2,3-dimethylcyclohexyl)-1-azabicyclo[2.2.2]octan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of N-(2,3-dimethylcyclohexyl)-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.2]octane derivatives: These compounds share a similar bicyclic structure but differ in functional groups and substituents.
Azabicyclo[2.2.2]octane derivatives: These compounds have a nitrogen atom in the bicyclic ring, similar to N-(2,3-dimethylcyclohexyl)-1-azabicyclo[2.2.2]octan-3-amine.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the dimethylcyclohexyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-1-azabicyclo[2.2.2]octan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2/c1-11-4-3-5-14(12(11)2)16-15-10-17-8-6-13(15)7-9-17/h11-16H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHRMLPZXKHKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC2CN3CCC2CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(2,4-difluorobenzyl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B5978475.png)

![1-acetyl-4-[3-(4-chlorophenyl)-3-phenylpropanoyl]piperazine](/img/structure/B5978487.png)


![N'-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]-4-isopropylbenzenesulfonohydrazide](/img/structure/B5978499.png)
![1-[2-(4-chlorophenyl)ethyl]-N-(3-ethoxypropyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5978512.png)
![N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide](/img/structure/B5978515.png)
![6-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)-3(2H)-pyridazinone](/img/structure/B5978522.png)
![1-[(dimethylamino)sulfonyl]-N-methyl-N-(4-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B5978523.png)
![2-[(2E)-2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID](/img/structure/B5978531.png)
![METHYL 2-[2-(2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDO]BENZOATE](/img/structure/B5978532.png)
![N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-methylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5978537.png)
